4-(N,N-diethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
Descripción
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S2/c1-5-28(6-2)35(32,33)21-11-7-18(8-12-21)22(29)26-19-9-13-20(14-10-19)34(30,31)27-23-24-16(3)15-17(4)25-23/h7-15H,5-6H2,1-4H3,(H,26,29)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMNZKNUACKGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(N,N-diethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound involves multiple steps, primarily focusing on the modification of the 4,6-dimethylpyrimidine core. The general synthetic route can be summarized as follows:
- Formation of Sulfamoyl Derivatives : The initial step includes the reaction of 4,6-dimethylpyrimidine with sulfamoyl chlorides to form the sulfamoyl derivatives.
- Coupling Reactions : The sulfamoyl derivatives are then coupled with various aromatic amines to yield the target compound.
- Purification : The final product is purified using recrystallization techniques.
Biological Activity
The biological activity of the compound can be categorized based on its pharmacological effects, specifically its antiviral and anticancer properties.
Antiviral Activity
Recent studies have indicated that compounds structurally related to N-phenylbenzamide derivatives exhibit significant antiviral activity against enteroviruses. For instance, a related compound demonstrated an IC50 value ranging from 5.7 to 12 μM , indicating effective inhibition of viral replication in vitro . This suggests that the target compound may also possess similar antiviral properties.
Anticancer Activity
Preliminary evaluations of related thiosubstituted derivatives showed promising anticancer activity against various cancer cell lines. For example, compounds derived from 4,6-dimethylpyrimidine exhibited IC50 values that suggest moderate to high potency against human lung cancer cells (A549) .
Table 1: Antiviral Activity of Related Compounds
| Compound | Strain Tested | IC50 (μM) | TC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| 1a | EV71 | 18 ± 1.2 | 620 | 34.4 |
| 1e | EV71 | 5.7 ± 0.8 | 620 | 109 |
| Pirodavir | EV71 | 1.3 | 31 | 24 |
Table 2: Anticancer Activity Against A549 Cells
| Compound | IC50 (μg/mL) |
|---|---|
| 3a | >100 |
| 3e | 35.39 |
| Positive Control (Erlotinib) | 14.61 |
Case Study 1: Antiviral Screening
In a study assessing the antiviral potential of N-phenylbenzamide derivatives, it was found that modifications at specific positions significantly enhanced activity against enterovirus strains . This highlights the importance of structural optimization in enhancing biological efficacy.
Case Study 2: Cancer Cell Line Testing
A series of thiosubstituted derivatives were synthesized from 4,6-dimethylpyrimidine , leading to compounds with varying degrees of anticancer activity against A549 cells . The structure-activity relationship indicated that certain substitutions could improve potency.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(N,N-diethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide?
The synthesis involves multi-step reactions, typically starting with sulfonylation of 4,6-dimethylpyrimidin-2-amine using 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). Subsequent coupling with 4-(N,N-diethylsulfamoyl)benzoyl chloride under anhydrous conditions yields the target compound. Reaction parameters such as temperature (0–5°C for sulfonylation, 60–80°C for amide coupling) and solvent choice (e.g., dichloromethane for sulfonylation, DMF for coupling) are critical for achieving high yields (>70%) and purity (>95%) .
Q. How is the structural integrity of this compound validated during synthesis?
Post-synthesis characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm, pyrimidine ring protons at δ 6.8–7.2 ppm).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (typically >95% by reverse-phase C18 column).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., [M+H]+ at m/z 532.2) .
Q. What preliminary biological assays are recommended for screening this compound?
Initial screening includes:
- Enzyme inhibition assays : Targeting carbonic anhydrase or dihydrofolate reductase (DHFR) due to structural similarity to sulfonamide inhibitors (IC50 values in µM range).
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between computational modeling and experimental bioactivity?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles, clarifying steric or electronic mismatches. For example, co-crystallization with benzoic acid (as in related sulfonamide derivatives) reveals hydrogen-bonding interactions (N–H⋯O, ~2.8 Å) that stabilize the active conformation, explaining enhanced solubility or target binding .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while minimizing toxicity.
- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfamate salt (solubility >5 mg/mL in PBS).
- Prodrug modification : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the sulfamoyl group .
Q. How to address contradictory data in structure-activity relationship (SAR) studies?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions of electron deficiency (e.g., sulfamoyl groups) critical for target binding.
- Molecular Dynamics (MD) Simulations : Compare ligand-protein binding stability (RMSD <2 Å over 100 ns) to validate experimental IC50 trends.
- Meta-analysis : Cross-reference with analogs (e.g., N-(4-sulfamoylphenyl)benzamide derivatives) to isolate substituent effects .
Q. What experimental designs optimize pharmacokinetic profiling?
- In vitro ADME : Microsomal stability assays (e.g., human liver microsomes, t1/2 >60 min) and Caco-2 permeability models (Papp >1×10⁻⁶ cm/s).
- In vivo PK : Radiolabeled compound (³H or ¹⁴C) administered intravenously in rodents, with LC-MS/MS quantification of plasma half-life (t1/2 >4 h) and tissue distribution .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride, Et₃N, 0°C | 85 | 92% |
| Amide Coupling | 4-(N,N-Diethylsulfamoyl)benzoyl chloride, DMF, 60°C | 72 | 96% |
Table 2. Biological Activity Profile (Preliminary Data)
| Assay | Target/Organism | Result (Mean ± SD) |
|---|---|---|
| DHFR Inhibition | Recombinant human DHFR | IC50 = 12.3 ± 1.5 µM |
| Antimicrobial | S. aureus (ATCC 25923) | MIC = 32 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
